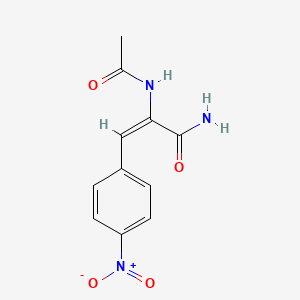
2-(acetylamino)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(acetylamino)-3-(4-nitrophenyl)acrylamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as N-(4-nitrophenyl)-2-acetamidoacrylamide and has the molecular formula C11H10N2O4. It is a yellow crystalline powder that is soluble in organic solvents and has been shown to have unique properties that make it useful in various scientific applications.
Mecanismo De Acción
The mechanism of action of 2-(acetylamino)-3-(4-nitrophenyl)acrylamide involves the formation of a covalent bond between the compound and the target enzyme. This covalent bond results in a change in the fluorescent properties of the compound, allowing for the detection of the enzyme activity.
Biochemical and Physiological Effects
There are currently no known biochemical or physiological effects of 2-(acetylamino)-3-(4-nitrophenyl)acrylamide on living organisms. This compound has only been studied in vitro for its potential use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(acetylamino)-3-(4-nitrophenyl)acrylamide in lab experiments is its high sensitivity and selectivity for specific enzymes. This allows researchers to detect enzyme activity with high precision and accuracy. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(acetylamino)-3-(4-nitrophenyl)acrylamide. One potential direction is the development of new fluorescent probes that are even more sensitive and selective for specific enzymes. Another direction is the study of the potential toxicity of this compound and the development of safer alternatives for use in scientific research. Additionally, further research is needed to explore the potential applications of this compound in other areas of scientific research.
Métodos De Síntesis
The synthesis of 2-(acetylamino)-3-(4-nitrophenyl)acrylamide can be achieved through various methods. One common method involves the reaction of 4-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of N-(4-nitrophenyl)acetamide, which is then reacted with acryloyl chloride to produce 2-(acetylamino)-3-(4-nitrophenyl)acrylamide.
Aplicaciones Científicas De Investigación
2-(acetylamino)-3-(4-nitrophenyl)acrylamide has been studied for its potential use in scientific research. One application of this compound is in the development of fluorescent probes for detecting enzymes such as proteases. It has been shown that this compound can be used to create fluorescent probes that are highly sensitive and selective for specific enzymes.
Propiedades
IUPAC Name |
(E)-2-acetamido-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-7(15)13-10(11(12)16)6-8-2-4-9(5-3-8)14(17)18/h2-6H,1H3,(H2,12,16)(H,13,15)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBIPZWTUIUHQR-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-benzyl-1-piperazinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5180959.png)
![2-(3-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5180969.png)
![N-[4-(1,3-benzothiazol-2-ylthio)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B5180972.png)
![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(2-thienylmethyl)butanamide](/img/structure/B5180993.png)
![1-[(4-chlorophenyl)acetyl]-2-methylpiperidine](/img/structure/B5180999.png)
![1-benzyl-5-(3-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5181005.png)
![N-(2-chlorophenyl)-N'-(1-{1-[oxo(phenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5181007.png)

![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5181019.png)
![4-[1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-piperidinyl]morpholine](/img/structure/B5181027.png)
![4-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}thiomorpholine](/img/structure/B5181031.png)
![4-butoxy-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5181042.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)